![molecular formula C15H20N4O3 B6013064 (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B6013064.png)
(3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmission. This mechanism of action makes it a potential therapeutic agent for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has been shown to have various biochemical and physiological effects. It has been found to increase the amplitude and frequency of GABAergic synaptic currents, leading to an increase in inhibitory neurotransmission. It also has anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for the treatment of anxiety and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has various advantages and limitations for lab experiments. Its ability to act as a positive allosteric modulator of the GABA-A receptor makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, its limited solubility and stability can pose challenges in its use for in vivo experiments.
Zukünftige Richtungen
There are various future directions for the (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound. One potential direction is the development of more potent and selective compounds that can target specific subtypes of the GABA-A receptor. Another direction is the investigation of its potential therapeutic applications in other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, the development of novel drug delivery systems can enhance its solubility and stability, making it more suitable for in vivo experiments.
Conclusion:
In conclusion, the (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to act as a positive allosteric modulator of the GABA-A receptor makes it a promising candidate for the treatment of anxiety and other neurological disorders. However, its limited solubility and stability can pose challenges in its use for in vivo experiments. Further research in the development of more potent and selective compounds and novel drug delivery systems can enhance its potential therapeutic applications.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the reaction between 2,1,3-benzoxadiazol-4-ylmethyl chloride and 4-morpholinylpyrrolidine in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. Its ability to act as a modulator of the GABA-A receptor has made it a promising candidate for the treatment of anxiety, depression, and other neurological disorders.
Eigenschaften
IUPAC Name |
(3S,4S)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-14-10-18(9-13(14)19-4-6-21-7-5-19)8-11-2-1-3-12-15(11)17-22-16-12/h1-3,13-14,20H,4-10H2/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGVCGJOPPGGL-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.